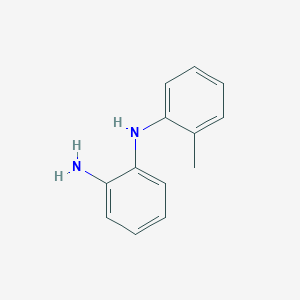

N-o-tolyl-benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

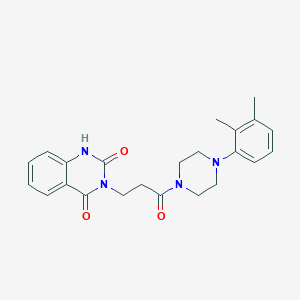

“N-o-tolyl-benzene-1,2-diamine” is a chemical compound that is structurally similar to o-Phenylenediamine (OPD), an organic compound with the formula C6H4(NH2)2 . This aromatic diamine is an important precursor to many heterocyclic compounds . It is a white compound, although samples may appear darker due to oxidation by air .

Synthesis Analysis

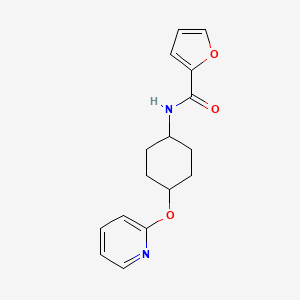

The synthesis of N-arylbenzene-1,2-diamines has been studied extensively. A common method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis

The molecular structure of N-o-tolyl-benzene-1,2-diamine is similar to that of o-Phenylenediamine, which has the formula C6H4(NH2)2 . The compound is isomeric with m-phenylenediamine and p-phenylenediamine .Chemical Reactions Analysis

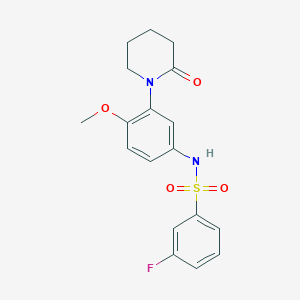

N-arylbenzene-1,2-diamines are known to undergo various chemical reactions. For instance, o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of N-o-tolyl-benzene-1,2-diamine are likely to be similar to those of o-Phenylenediamine. The latter is a white solid with a density of 1.031 g/cm3 . It has a melting point of 102 to 104 °C and a boiling point of 252 °C . It is soluble in hot water .Aplicaciones Científicas De Investigación

- N-o-tolyl-benzene-1,2-diamine derivatives have been explored as organocatalysts. For example, a four-step synthesis process was developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . These organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee.

- Irradiation of 4-methoxyazobenzenes in specific solvents led to the selective synthesis of N2-aryl-4-methoxybenzene-1,2-diamines or 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as major products .

- The compound 1,4-benzenediamine, N,N’-mixed phenyl and tolyl derivatives (DAPD or BENPAT) has been studied in the context of risk assessment . However, further details on specific applications are needed.

Organocatalysis

Photoredox Chemistry

Risk Assessment

Propiedades

IUPAC Name |

2-N-(2-methylphenyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLTULAUWZNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-o-tolyl-benzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2438678.png)

![2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2438680.png)

![3-(4-Methoxyphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2438683.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2438685.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate](/img/structure/B2438688.png)

![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2438690.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)

![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)